IWP-L6

Descripción general

Descripción

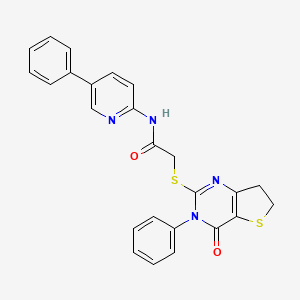

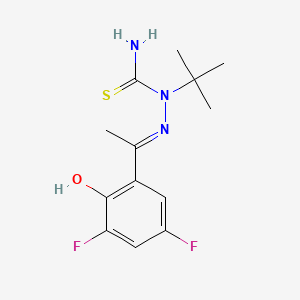

IWP-L6, también conocido como Inhibidor de Puercoespín III, es un inhibidor altamente potente de la enzima Puercoespín (EC50: 0.5 nM). Puercoespín es una O-aciltransferasa unida a la membrana que juega un papel crucial en la palmitoilación de las proteínas Wnt, que son esenciales para las vías de señalización Wnt . Este compuesto ha mostrado un potencial significativo en la inhibición de procesos dependientes de Wnt como la regeneración de la aleta caudal y la formación del eje posterior en el pez cebra .

Aplicaciones Científicas De Investigación

IWP-L6 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto herramienta para estudiar la vía de señalización Wnt y su inhibición.

Biología: Employed in cell culture studies to investigate the role of Wnt signaling in cell differentiation and development.

Medicina: Potencial agente terapéutico para enfermedades que implican una señalización Wnt aberrante, como el cáncer y la fibrosis.

Mecanismo De Acción

IWP-L6 ejerce sus efectos inhibiendo la enzima Puercoespín, que es responsable de la palmitoilación de las proteínas Wnt. Esta inhibición previene la activación y secreción de proteínas Wnt, bloqueando así la vía de señalización Wnt. Los objetivos moleculares incluyen dishevelled 2 (Dvl2) y otros efectores posteriores de la vía Wnt .

Compuestos Similares:

IWP-2: Otro potente inhibidor de Puercoespín con una IC50 de 27 nM.

LGK974: Un inhibidor selectivo de Puercoespín utilizado en ensayos clínicos para el tratamiento del cáncer.

Wnt-C59: Un antagonista altamente efectivo de la señalización Wnt con actividad enzimática PORCN.

Singularidad de this compound: this compound destaca por su potencia extremadamente alta (EC50: 0.5 nM) y estabilidad en el plasma humano. Ha mostrado una actividad significativa en varios ensayos biológicos, convirtiéndolo en una valiosa herramienta para estudiar la señalización Wnt y sus implicaciones en las enfermedades .

Análisis Bioquímico

Biochemical Properties

IWP-L6 targets the Wnt signaling pathway, as Porcupine is the enzyme that catalyzes the palmitoylation of Wnt proteins . In HEK293 cells, this compound has been found to significantly inhibit the phosphorylation of dishevelled 2 (Dvl2), a biochemical event associated with many Wnt-dependent cellular responses .

Cellular Effects

This compound has shown to inhibit Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish . It also reduces branching morphogenesis in cultured mouse embryonic kidneys . In the context of infection, this compound treatment could maintain inhibited both Wnt/β-catenin as well as Wnt/Ca +2 signaling pathways .

Molecular Mechanism

This compound docks in the PORCN catalytic site, providing insights into PORCN pharmacologic inhibition . This structural model provides mechanistic insights into PORCN substrate recognition and catalysis as well as the inhibition of its enzymatic activity .

Temporal Effects in Laboratory Settings

This compound is stable in human plasma over 24 hours, but it was rapidly metabolized in rat plasma (t1/2 = 190 min), murine plasma (t1/2 = 2 min), and the murine liver S9 fractions (t1/2 = 26 min) . The major metabolites are the amide cleavage products .

Metabolic Pathways

This compound is involved in the Wnt signaling pathway. Porcupine, the target of this compound, is the enzyme that catalyzes the palmitoylation of Wnt proteins . This modification is crucial for the proper functioning of the Wnt signaling pathway.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de IWP-L6 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. Los pasos clave incluyen:

- Formación del núcleo de tienopirimidina[3,2-d]-2-il.

- Introducción de los grupos fenilo y piridinilo.

- Reacciones de acoplamiento finales para unir la porción de tioacetamida .

Métodos de Producción Industrial: La producción industrial de this compound generalmente sigue la misma ruta sintética que la síntesis de laboratorio, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Los factores clave incluyen el control de la temperatura, la selección del solvente y las técnicas de purificación como la recristalización y la cromatografía .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en la porción de tioacetamida.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el compuesto.

Sustitución: Los anillos aromáticos en this compound pueden participar en reacciones de sustitución electrófila y nucleófila.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en diversas condiciones.

Productos Principales:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Alcoholes y aminas.

Sustitución: Derivados halogenados, nitrados y sulfonados.

Comparación Con Compuestos Similares

IWP-2: Another potent Porcupine inhibitor with an IC50 of 27 nM.

LGK974: A selective Porcupine inhibitor used in clinical trials for cancer treatment.

Wnt-C59: A highly effective Wnt signaling antagonist with PORCN enzymatic activity.

Uniqueness of IWP-L6: this compound stands out due to its extremely high potency (EC50: 0.5 nM) and stability in human plasma. It has shown significant activity in various biological assays, making it a valuable tool for studying Wnt signaling and its implications in disease .

Propiedades

IUPAC Name |

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESQGTFWEQMCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IWP-L6 impact Trypanosoma cruzi infection?

A1: this compound inhibits the activity of PORCN, an O-acyltransferase essential for Wnt protein secretion. [, ] Wnt signaling is crucial for T. cruzi replication within macrophages. [, ] By inhibiting PORCN, this compound disrupts Wnt signaling, leading to decreased parasite replication within host cells and reduced tissue parasitism in a mouse model of Chagas disease. [, ]

Q2: What are the immunological effects of this compound treatment during T. cruzi infection?

A2: Research suggests that during the acute phase of T. cruzi infection, Wnt signaling promotes a Th2-type immune response, which is associated with increased parasite burden and fibrosis. [] this compound treatment during this phase was shown to suppress the Th2 response and maintain the suppressive activity of Treg cells in mice. [] This modulation of the immune response towards a less parasite-permissive environment is thought to contribute to the control of parasite replication and prevention of cardiac damage. []

Q3: What is the significance of the structural model of PORCN in relation to this compound?

A3: The structural model of PORCN helps us understand how this compound interacts with the enzyme. [] Studies suggest that this compound binds to the catalytic site of PORCN, likely interfering with the binding of its substrates, palmitoleoyl-CoA and Wnt proteins. [] This structural insight is valuable for designing more potent and selective PORCN inhibitors, which could lead to more effective treatments for Wnt-related diseases, including Chagas disease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

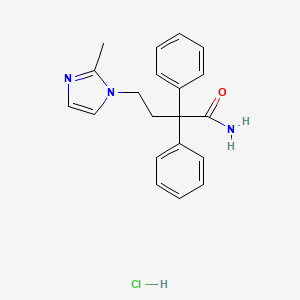

![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)

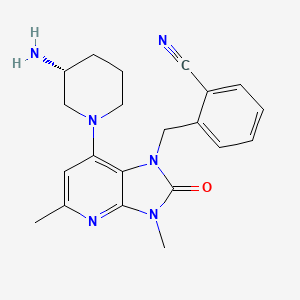

![N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B608090.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)

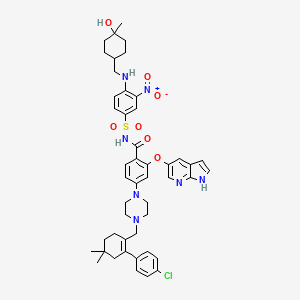

![(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride](/img/structure/B608092.png)

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)